[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride
Description
[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride (CAS: 1268982-87-1) is a pyridine-based compound with a molecular weight of 225.11 g/mol . Structurally, it consists of a pyridine ring substituted with an ethoxy group at the 2-position and an aminomethyl group at the 3-position, stabilized as a dihydrochloride salt. This salt form enhances its solubility in polar solvents, making it suitable for laboratory applications in organic synthesis and medicinal chemistry . The compound is commercially available through Fluorochem, with a purity of 95.0%, and is intended exclusively for research use .
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-2-11-8-7(6-9)4-3-5-10-8;;/h3-5H,2,6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEKREQPONXDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride typically involves the reaction of 2-ethoxy-3-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations :
- The target compound features a pyridine ring, whereas analogs like 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride and [3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride utilize pyrimidine or phenyl-piperidine systems. Pyridine derivatives generally exhibit higher electron-withdrawing effects compared to pyrimidines, influencing reactivity in cross-coupling reactions .
Salt Form and Solubility: All listed compounds are dihydrochloride salts, ensuring high aqueous solubility. However, bulkier structures like the indole-pyridine hybrid (C₁₇H₂₁Cl₂N₃) may exhibit lower solubility in non-polar solvents due to increased hydrophobicity.
Stability and Reactivity
- Thermal Stability : The dihydrochloride form of the target compound ensures stability during storage, similar to [3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride .
Biological Activity
[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride is a compound belonging to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the reaction of an amine with formaldehyde and a carbonyl compound. These compounds have been extensively studied for their biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Anticancer Properties
Research has shown that Mannich bases exhibit significant cytotoxic effects against various cancer cell lines. This compound has demonstrated potent activity against murine cancer cells, indicating its potential as an anticancer agent. The mechanism of action may involve the inhibition of DNA topoisomerase I and disruption of mitochondrial function, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the pyridine ring can enhance its antibacterial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis, where inflammation plays a critical role in disease progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It can interact with DNA, leading to cytotoxic effects through alkylation or topoisomerase inhibition.
- Mitochondrial Disruption : By affecting mitochondrial function, it may induce apoptosis in cancer cells.
Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various murine cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting high potency compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against a panel of bacterial strains. Structural modifications were found to enhance its activity against resistant strains .
Data Summary
| Biological Activity | IC50/ MIC Values | Target Organisms/ Cells |
|---|---|---|
| Cytotoxicity | IC50 ~ 10 µM | Murine cancer cells |
| Antibacterial | MIC 5-20 µg/mL | Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Not quantified | Inflammatory models |
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Hydrochlorination | HCl (dioxane), RT, 1 hr | ~90% | ≥98% |
| Recrystallization | Methanol/ether (3:1) | 85% | 99% |
Basic: How is structural characterization performed for this compound?
Answer:
Use a combination of 1H-NMR and HPLC-MS :
- 1H-NMR (DMSO-d6): Expect peaks for the pyridinyl ring (δ 6.8–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm, triplet), and methylamine (δ 2.5–3.0 ppm, singlet) .
- HPLC-MS : Monitor the [M+H]+ ion (calculated m/z: 201.1) with a C18 column (ACN/water + 0.1% formic acid) .
Basic: What solvents are suitable for dissolving this compound?
Answer:
The dihydrochloride form enhances solubility in polar solvents:
- Highly soluble : Water, methanol, DMSO.
- Moderately soluble : Ethanol, DMF.
- Insoluble : Ether, toluene .
Note : Conduct solubility tests at 25°C using 10 mg/mL increments to optimize experimental conditions .
Advanced: How can researchers mitigate hygroscopicity during storage?
Answer:
- Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N2/Ar).
- Handling : Work in a humidity-controlled glovebox (<10% RH) to prevent water absorption .
- Stability Data : TGA analysis shows decomposition onset at 150°C, indicating room-temperature stability if kept dry .
Advanced: How are conflicting NMR signals resolved for this compound?
Answer:
- Deuterated Solvents : Use DMSO-d6 to minimize proton exchange interference .
- 2D NMR : HSQC and HMBC can clarify coupling between the ethoxy group and pyridinyl protons .
- Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HCl Equiv | 1.2 | Maximizes salt formation |
| DMAP Loading | 0.1 equiv | Reduces reaction time by 30% |
| Extraction | Ethyl acetate (3×) | Increases purity to 99% |
Advanced: How is this compound applied in medicinal chemistry research?
Answer:
- Building Block : Used to synthesize kinase inhibitors (e.g., pyridinyl-based scaffolds) via reductive amination .
- Pharmacokinetic Studies : Radiolabel with ³H or ¹⁴C to study metabolic stability in vitro (e.g., liver microsomes) .
- Target Engagement : Test binding affinity to histamine receptors (HRH1/HRH3) using SPR or fluorescence polarization assays .
Advanced: How are impurities profiled and controlled?
Answer:
- HPLC Method : Use a gradient elution (0.1% TFA in water/ACN) to separate impurities (e.g., unreacted free base, ethoxy by-products) .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 185.1 for de-ethylated by-product) .
- Specifications : Follow ICH guidelines (impurities ≤0.15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
